molecular formula C11H9NO3 B13780624 2-Amino-4-(furan-2-yl)benzoic acid CAS No. 861389-78-8

2-Amino-4-(furan-2-yl)benzoic acid

Cat. No.: B13780624
CAS No.: 861389-78-8
M. Wt: 203.19 g/mol
InChI Key: RAJBVOBEBSLZIO-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzoic acid core substituted with an amino group at the 2-position and a furan ring at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-4-(furan-2-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound . Another approach includes the use of catalytic hydrogenation of the nitro precursor using palladium on carbon as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron powder and palladium on carbon are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted furan derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can lead to the inhibition of bacterial enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

861389-78-8

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)benzoic acid

InChI

InChI=1S/C11H9NO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

RAJBVOBEBSLZIO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)N

Origin of Product

United States

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